3-Hydroxyl Group as H-Bond Donor
2-Bromo-6-fluoropyridin-3-ol possesses a hydroxyl group at the 3-position that provides one hydrogen bond donor and contributes to a total of three hydrogen bond acceptor sites, whereas the closely related building block 2-bromo-6-fluoropyridine (CAS 10019-16-6) lacks this hydroxyl group entirely, offering zero hydrogen bond donors and a distinct hydrogen bond acceptor profile [1]. This structural divergence creates fundamentally different molecular recognition capabilities: the 3-hydroxyl group enables etherification, esterification, and hydrogen bonding with biological targets or synthetic intermediates, while the non-hydroxylated analog is limited to reactivity at the halogen positions [2]. The presence of the hydroxyl group also alters the predicted logP (XLogP3 = 2.0) and pKa (4.20±0.10) compared to the non-hydroxylated analog, influencing partitioning behavior and ionization state under physiological or reaction conditions .
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 2-Bromo-6-fluoropyridine: 0 H-bond donors |
| Quantified Difference | Absolute presence versus complete absence of H-bond donor functionality |
| Conditions | Computed molecular descriptors from authoritative chemical databases [1] |
Why This Matters
Procurement decisions that select the non-hydroxylated analog will forfeit the ability to engage in hydrogen bond donation or to derivatize via the 3-position, fundamentally limiting downstream molecular design space.
- [1] PubChem. (2025). Compound Summary for CID 86280215: 2-Bromo-6-fluoropyridin-3-ol. National Center for Biotechnology Information. View Source
- [2] Sutherland, A., & Gallagher, T. (2003). Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. Journal of Organic Chemistry, 68(9), 3352–3355. View Source
